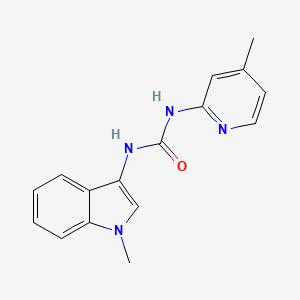![molecular formula C21H23N3O3S2 B3309051 N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 941877-44-7](/img/structure/B3309051.png)
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Descripción general
Descripción
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZM-C6 and is a member of the benzothiazole family of compounds.
Aplicaciones Científicas De Investigación
BZM-C6 has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BZM-C6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells.
Another potential application of BZM-C6 is in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. BZM-C6 works by inhibiting the aggregation of proteins that are known to be involved in the development of these diseases.
Mecanismo De Acción
The mechanism of action of BZM-C6 is primarily through the inhibition of HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins. In cancer cells, HSP90 is overexpressed and is essential for the growth and survival of the cells. BZM-C6 binds to the ATP-binding site of HSP90, preventing its activity and leading to the degradation of many client proteins. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BZM-C6 has been shown to have a number of biochemical and physiological effects. In cancer cells, it leads to the degradation of many client proteins, including those involved in cell cycle regulation, apoptosis, and angiogenesis. This results in the inhibition of cancer cell growth and proliferation.
In animal models of neurodegenerative diseases, BZM-C6 has been shown to have neuroprotective effects. It works by inhibiting the aggregation of proteins that are known to be involved in the development of these diseases. This results in the preservation of neuronal function and the prevention of neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BZM-C6 for lab experiments is its specificity for HSP90. This makes it a useful tool for studying the role of HSP90 in various biological processes. However, one limitation of BZM-C6 is its relatively low potency compared to other HSP90 inhibitors. This can make it more difficult to achieve the desired biological effects at lower concentrations.
Direcciones Futuras
There are several future directions for the research of BZM-C6. One area of research is in the development of more potent and selective HSP90 inhibitors. This could lead to the development of more effective cancer treatments and neuroprotective agents.
Another area of research is in the study of the role of HSP90 in other biological processes. HSP90 is involved in many cellular processes beyond cancer and neurodegeneration, and further research in this area could lead to the development of new therapies for a wide range of diseases.
Conclusion
In conclusion, BZM-C6 is a chemical compound with a wide range of potential applications in scientific research. Its specificity for HSP90 makes it a useful tool for studying the role of this protein in various biological processes. Further research in this area could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as a better understanding of the role of HSP90 in other cellular processes.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h7-14,17H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDHSSQSAZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Carbamoylmethyl)amino]benzamide](/img/structure/B3308980.png)
amine](/img/structure/B3308984.png)
![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)

![1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one](/img/structure/B3309004.png)
![1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B3309009.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B3309034.png)


![N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3309062.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B3309074.png)
![N-([1,1'-biphenyl]-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3309076.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309089.png)